

Assessing the specificity of Hpk1-IN-7 against related kinases

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Hpk1-IN-7: A Comparative Analysis of Kinase Specificity

For researchers, scientists, and drug development professionals, this guide provides an objective assessment of the kinase inhibitor **Hpk1-IN-7**'s specificity against related kinases, supported by experimental data and detailed protocols.

Hpk1-IN-7, also known as compound 24, has emerged as a potent and orally active inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell receptor signaling.[1][2][3][4][5] Its efficacy in enhancing anti-tumor immunity in combination with checkpoint inhibitors has positioned it as a promising candidate for cancer immunotherapy.[6] A key determinant of its therapeutic potential and safety profile is its selectivity for HPK1 over other structurally similar kinases. This guide delves into the specificity of **Hpk1-IN-7**, presenting quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Kinase Inhibition Profile of Hpk1-IN-7

The selectivity of **Hpk1-IN-7** has been evaluated against a panel of related kinases, particularly within the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, to which HPK1 (MAP4K1) belongs. The following table summarizes the inhibitory activity (IC50) of **Hpk1-IN-7** against HPK1 and other kinases.



Kinase Target	Alias	Family	Hpk1-IN-7 IC50 (nM)	Selectivity Fold (vs. HPK1)
HPK1	MAP4K1	MAP4K	2.6	1
GCK	MAP4K2	MAP4K	>1000	>385
GLK	MAP4K3	MAP4K	140	54
HGK	MAP4K4	MAP4K	>1000	>385
KHS	MAP4K5	MAP4K	>1000	>385
MINK	MAP4K6	MAP4K	>1000	>385
IRAK4	-	IRAK	59	23

Data compiled from Degnan et al., ACS Med Chem Lett. 2021.[3]

The data clearly demonstrates that **Hpk1-IN-7** is a highly potent inhibitor of HPK1 with an IC50 value of 2.6 nM.[6] Notably, it exhibits significant selectivity against other members of the MAP4K family. For instance, it is over 385-fold more selective for HPK1 than for GCK, HGK, KHS, and MINK.[3] While it shows some activity against GLK (MAP4K3) and IRAK4, it maintains a 54-fold and 23-fold selectivity, respectively.[3][6]

Experimental Protocols

The determination of kinase inhibition potency and selectivity is crucial for the characterization of small molecule inhibitors. Below are detailed methodologies for common biochemical assays used in such evaluations.

Caliper-Based Biochemical Kinase Assay (Method used for Hpk1-IN-7)

This assay quantifies the enzymatic activity of the kinase by measuring the phosphorylation of a substrate.

Materials:



- · Recombinant human HPK1 enzyme
- Biotinylated peptide substrate
- ATP
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- Hpk1-IN-7 (or other test compounds)
- Stop solution (e.g., 100 mM HEPES, pH 7.5, 0.015% Brij-35, 0.2% Coating Reagent #3, 50 mM EDTA)
- Streptavidin-coated sensor plate
- · Caliper Life Sciences EZ Reader II

Procedure:

- Prepare a serial dilution of **Hpk1-IN-7** in DMSO.
- In a 384-well plate, add 50 nL of the compound dilutions.
- Add 5 μ L of the enzyme solution (containing HPK1 in assay buffer) to each well and incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding 5 μ L of the substrate solution (containing peptide substrate and ATP in assay buffer).
- Allow the reaction to proceed for a defined period (e.g., 60 minutes) at room temperature.
- Terminate the reaction by adding 10 μ L of the stop solution.
- Transfer the reaction mixture to a streptavidin-coated sensor plate.
- Analyze the plate on the Caliper EZ Reader II, which measures the ratio of phosphorylated to unphosphorylated substrate.



Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant kinase
- Substrate (protein or peptide)
- ATP
- Kinase Assay Buffer
- Test compound
- ADP-Glo™ Reagent
- Kinase Detection Reagent
- White opaque multi-well plates

Procedure:

- Set up the kinase reaction in a white opaque multi-well plate, including the kinase, substrate,
 ATP, and test compound in the appropriate buffer.
- Incubate the reaction at the optimal temperature and time for the specific kinase.
- Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
- Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30-60 minutes at room temperature.

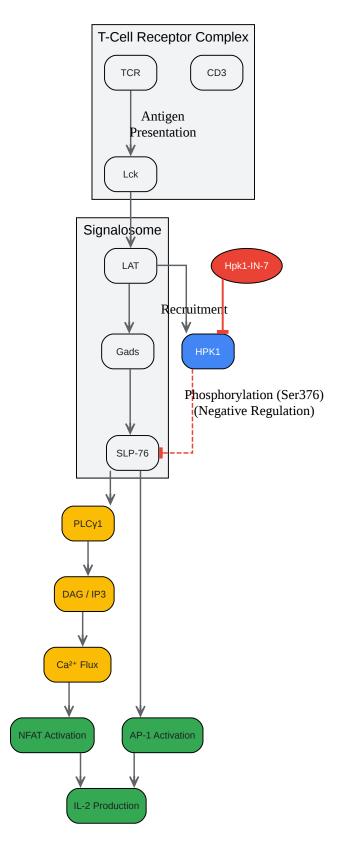


- Measure the luminescence using a plate-reading luminometer.
- The amount of ADP produced is proportional to the luminescent signal, which is then used to determine the kinase activity and the inhibitory effect of the compound.

Visualizing the Context: Signaling Pathway and Experimental Workflow

To better understand the role of **Hpk1-IN-7**, the following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow for assessing kinase inhibitor specificity.

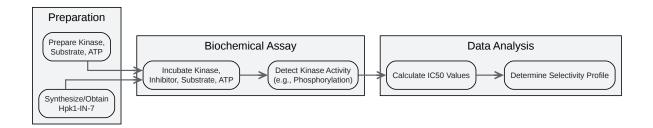




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Caption: HPK1 signaling pathway in T-cell activation.





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Caption: Experimental workflow for kinase inhibitor profiling.

In summary, **Hpk1-IN-7** is a highly potent and selective inhibitor of HPK1. Its specificity, particularly within the MAP4K family, underscores its potential as a targeted therapeutic agent. The provided experimental protocols offer a foundation for researchers to independently verify and expand upon these findings. The signaling pathway and workflow diagrams provide a clear visual context for the mechanism of action and evaluation of **Hpk1-IN-7**.

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